molecular formula C11H11N3O3S B2439054 N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898445-35-7

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B2439054
CAS No.: 898445-35-7
M. Wt: 265.29
InChI Key: LBPJZJMTXQAWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

898445-35-7

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H11N3O3S/c15-9(13-6-8-2-1-5-17-8)7-18-10-3-4-12-11(16)14-10/h1-5H,6-7H2,(H,13,15)(H,12,14,16)

InChI Key

LBPJZJMTXQAWJQ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)CSC2=CC=NC(=O)N2

solubility

not available

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H11N3O3S
Molecular Weight: 265.29 g/mol
IUPAC Name: this compound
SMILES Representation: C1=COC(=C1)CNC(=O)CSC2=CC=NC(=O)N2

This compound features a furan moiety and a pyrimidine ring, which are known to contribute to various biological activities. The presence of sulfur in the thioamide group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Derivative AMCF-75.0Induction of apoptosis
Derivative BA5493.8Cell cycle arrest
Derivative CHeLa4.5Inhibition of proliferation

These findings suggest that the compound can effectively inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antiviral Activity

The compound's structural similarity to other antiviral agents has led to investigations into its potential as an inhibitor of viral enzymes. For instance, compounds with similar furan and pyrimidine structures have shown inhibitory activity against SARS-CoV-2 main protease (Mpro). A related study reported that certain derivatives displayed IC50 values in the low micromolar range, indicating significant antiviral activity .

Antioxidant Activity

The furan ring is known for its antioxidant properties, which may contribute to the overall biological profile of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of furan derivatives followed by the coupling with pyrimidine thioamide:

  • Preparation of Furan Derivative:
    • React furan with an appropriate alkyl halide to form furan-based intermediates.
  • Formation of Thioamide:
    • Synthesize 2-oxo-pyrimidine derivatives using standard condensation reactions.
  • Coupling Reaction:
    • Utilize EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent to facilitate the reaction between the furan derivative and the thioamide under basic conditions.

This synthetic route highlights the versatility and complexity involved in producing this compound, which is crucial for its subsequent biological evaluation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Efficacy Study:
    • A recent study evaluated a series of pyrimidine derivatives for their anticancer effects against multiple cell lines, demonstrating that modifications to the thioamide group significantly enhanced cytotoxicity .
  • Antiviral Screening:
    • Another study focused on the antiviral potential against SARS-CoV variants, where specific derivatives showed promising inhibitory effects on viral replication .
  • Oxidative Stress Reduction:
    • Research indicated that compounds containing furan moieties exhibited strong radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A standard approach includes:

  • Step 1 : Preparation of the furan-2-ylmethylamine intermediate.
  • Step 2 : Coupling with 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid using amide-forming reagents like EDCl/HOBt under inert conditions .
  • Key variables : Solvent choice (e.g., DMF or THF), temperature (0–25°C), and reaction time (12–24 hours). Catalysts such as DMAP may improve yields .
  • Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, temperature) to maximize yield and purity .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., furan methylene protons at δ 4.2–4.5 ppm; pyrimidinone carbonyl at ~170 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 307.0825 for C₁₂H₁₁N₃O₃S) .

Q. What preliminary biological screening methods are used to evaluate this compound’s activity?

Initial screens include:

  • Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the pyrimidinone moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?

  • Functional Group Impact :
Substituent ModificationObserved EffectReference
Methoxy → Hydroxy (pyrimidinone)Increased solubility but reduced cellular uptake
Thiophene replacement of furanEnhanced antifungal activity (MIC reduced by 50%)
Sulfonyl → CarbonylLoss of kinase inhibition due to disrupted H-bonding
  • Methodology : Parallel synthesis of derivatives followed by bioactivity profiling .

Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Possible Factors :
  • Poor pharmacokinetics (e.g., rapid hepatic clearance) .
  • Off-target effects masking therapeutic activity.
    • Approaches :
  • Metabolic Stability Tests : Microsomal assays (human/rat liver microsomes) to assess half-life .
  • Proteomics : Identify off-target interactions via pull-down assays with biotinylated probes .

Q. What computational strategies are used to predict binding modes and mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • QSAR Models : CoMFA/CoMSIA to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What advanced analytical methods address challenges in purity and stability assessment?

  • For Degradation Products :
  • LC-MS/MS : Identify oxidation byproducts (e.g., sulfoxide derivatives) under accelerated storage conditions .
  • Forced Degradation Studies : Expose to heat, light, and pH extremes to identify stability liabilities .

Q. How can solubility limitations be overcome for in vivo studies?

  • Formulation Strategies :
MethodOutcome
Nanoemulsions (Labrafil/Cremophor)Improved oral bioavailability (AUC increased 2.5×)
Cyclodextrin ComplexationEnhanced aqueous solubility (from 0.1 mg/mL to 5 mg/mL)
  • Salt Formation : Co-crystallization with succinic acid to enhance dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.